molecular formula C18H19FN4O2 B11400844 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B11400844
M. Wt: 342.4 g/mol
InChI Key: HMHIHKSKQLOTOF-ZZXKWVIFSA-N
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Description

2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound featuring a fluorophenyl group, an oxazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1E)-2-(4-fluorophenyl)ethenyl]-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a Heck reaction, where a palladium catalyst facilitates the coupling of a halogenated phenyl group with an ethenyl group.

    Attachment of the Morpholine Moiety: This can be done through nucleophilic substitution reactions where the morpholine group is introduced to the oxazole ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific receptors or enzymes.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry:

    Polymer Science: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-[(1E)-2-(4-fluorophenyl)ethenyl]-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

  • **2-[(1E)-2-(4-Chlorophenyl)ethenyl]-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile
  • **2-[(1E)-2-(4-Bromophenyl)ethenyl]-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Comparison:

    Uniqueness: The presence of the fluorophenyl group in 2-[(1E)-2-(4-fluorophenyl)ethenyl]-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile imparts unique electronic properties that can influence its reactivity and interactions with biological targets.

    Reactivity: Fluorine’s electronegativity can affect the compound’s reactivity compared to its chloro or bromo analogs, potentially leading to different biological activities or material properties.

Properties

Molecular Formula

C18H19FN4O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H19FN4O2/c19-15-4-1-14(2-5-15)3-6-17-22-16(13-20)18(25-17)21-7-8-23-9-11-24-12-10-23/h1-6,21H,7-12H2/b6-3+

InChI Key

HMHIHKSKQLOTOF-ZZXKWVIFSA-N

Isomeric SMILES

C1COCCN1CCNC2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N

Canonical SMILES

C1COCCN1CCNC2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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